Tert-butyl 4-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, an oxadiazole ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride and a suitable thiol.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable amine and a dihaloalkane.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole or piperidine rings.
Reduction: Reduced forms of the benzylthio group or the oxadiazole ring.
Substitution: Substituted derivatives at the benzylthio or piperidine positions.
Scientific Research Applications
Tert-butyl 4-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate: A similar compound with a fluorophenyl group instead of the oxadiazole ring.
Tert-butyl 4-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate: A compound with a benzylthio group but lacking the chloro and fluoro substituents.
Uniqueness
Tert-butyl 4-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is unique due to the presence of both the chloro and fluoro substituents on the benzylthio group, as well as the oxadiazole ring
Properties
Molecular Formula |
C19H23ClFN3O3S |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
tert-butyl 4-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H23ClFN3O3S/c1-19(2,3)27-18(25)24-9-7-12(8-10-24)16-22-23-17(26-16)28-11-13-14(20)5-4-6-15(13)21/h4-6,12H,7-11H2,1-3H3 |
InChI Key |
HEAXKTDNRQIPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(O2)SCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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